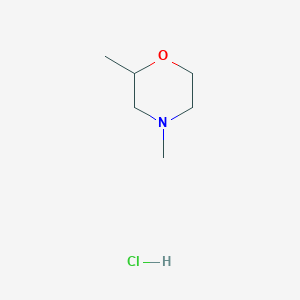

2,4-Dimethylmorpholine hydrochloride

Description

Significance of Morpholine (B109124) Scaffolds in Heterocyclic Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and materials science. jchemrev.come3s-conferences.org Its unique structural and physicochemical properties, including its ability to improve solubility and bioavailability, make it a valuable component in drug design. researchgate.netmdpi.com The versatility of the morpholine scaffold allows for a wide range of chemical modifications, leading to the synthesis of extensive libraries of compounds with diverse pharmacological activities. researchgate.netnih.gov These activities include applications as anticancer, anti-inflammatory, and antimicrobial agents. jchemrev.come3s-conferences.org The morpholine moiety is a key feature in numerous approved drugs and experimental molecules, highlighting its importance in the development of new therapeutic agents. researchgate.netresearchgate.net

Overview of Substituted Morpholine Hydrohalides in Academic Inquiry

Substituted morpholine hydrohalides are frequently studied in academic research due to their stability and ease of handling compared to their free base counterparts. The formation of a hydrohalide salt, such as a hydrochloride, enhances the water solubility and crystallinity of the morpholine derivative, which is advantageous for purification, characterization, and formulation studies. These salts are crucial intermediates in various synthetic pathways, allowing for further chemical transformations. Academic inquiry into these compounds often focuses on their synthesis, structural elucidation, and exploration of their potential as building blocks for more complex molecules with specific biological or material properties.

Research Trajectories for 2,4-Dimethylmorpholine (B3054265) Hydrochloride

Research concerning 2,4-Dimethylmorpholine hydrochloride specifically has been more niche. The presence of two methyl groups on the morpholine ring, one at the 2-position and another at the 4-position (the nitrogen atom), introduces specific stereochemical and electronic features that influence its reactivity and potential applications. Academic investigations into this particular compound would likely focus on several key areas:

Stereoselective Synthesis: Developing efficient methods to synthesize specific stereoisomers of 2,4-dimethylmorpholine, as the spatial arrangement of the methyl groups can significantly impact biological activity.

Conformational Analysis: Studying the three-dimensional structure and conformational preferences of the molecule, which are crucial for understanding its interactions with biological targets.

Building Block for Novel Compounds: Utilizing this compound as a starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. For instance, it could be incorporated into larger molecular frameworks to modulate properties like lipophilicity and metabolic stability.

Data on Related Morpholine Derivatives

While specific detailed research findings on this compound are not extensively available in the public domain, data for structurally related dimethylmorpholine compounds provide valuable context.

Table 1: Physicochemical Properties of 2,6-Dimethylmorpholine

| Property | Value | Reference |

| Molecular Formula | C6H13NO | nih.govsigmaaldrich.com |

| Molecular Weight | 115.17 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 147 °C | sigmaaldrich.com |

| Melting Point | -85 °C | sigmaaldrich.com |

| Density | 0.935 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.446 | sigmaaldrich.com |

Table 2: Spectroscopic Data for 2,6-Dimethylmorpholine

| Spectroscopy Type | Key Features | Reference |

| 1H NMR | Spectra available in Sadtler Research Laboratories Spectral Collection. | nih.gov |

| 13C NMR | Spectra available from Pfaltz & Bauer, Inc. | nih.gov |

| Mass Spectrometry | GC-MS data available in NIST Mass Spectrometry Data Center. | nih.gov |

| IR Spectra | IR spectrum available in Sadtler Research Laboratories Prism Collection. | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

2,4-dimethylmorpholine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-5-7(2)3-4-8-6;/h6H,3-5H2,1-2H3;1H |

InChI Key |

ZIOLAJQLJMWILH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethylmorpholine Hydrochloride

Direct Synthesis Approaches to 2,4-Dimethylmorpholine (B3054265) Hydrochloride

The direct synthesis of 2,4-dimethylmorpholine hydrochloride can be conceptually broken down into the formation of the core morpholine (B109124) ring system with the desired substitution pattern, followed by the formation of its hydrochloride salt.

Cyclization Reactions of Precursor Amino Alcohols

A fundamental and widely applied method for the synthesis of morpholine rings is the acid-catalyzed dehydration and cyclization of β,β'-dihydroxy secondary amines. In the case of 2,4-dimethylmorpholine, the logical precursor is N-methyl-bis(2-hydroxypropyl)amine. This approach is analogous to the industrial synthesis of 2,6-dimethylmorpholine from diisopropanolamine google.com.

The reaction typically involves heating the amino alcohol in the presence of a strong acid, such as sulfuric acid. The acid protonates the hydroxyl groups, facilitating their departure as water molecules and enabling the intramolecular cyclization to form the morpholine ring. The reaction conditions, such as temperature and acid concentration, are critical parameters that influence the yield and purity of the product. For instance, in the synthesis of cis-2,6-dimethylmorpholine, a high proportion of the cis-isomer is achieved by carefully controlling the reaction temperature between 150°C and 190°C google.com. A similar strategy can be envisioned for the cyclization of N-methyl-bis(2-hydroxypropyl)amine to yield 2,4-dimethylmorpholine.

| Precursor | Reagent | Conditions | Product |

| N-methyl-bis(2-hydroxypropyl)amine | Sulfuric Acid | 150-190°C | 2,4-Dimethylmorpholine |

Methylation Strategies for Morpholine Ring Functionalization

An alternative pathway to 2,4-dimethylmorpholine involves the methylation of a pre-existing 2-methylmorpholine scaffold. The nitrogen atom of the morpholine ring is a nucleophilic secondary amine and can be readily methylated using various established protocols.

One of the most classic and effective methods for the N-methylation of secondary amines is the Eschweiler-Clarke reaction . This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent wikipedia.orgjk-sci.comnrochemistry.com. The process is advantageous as it is a one-pot reaction that avoids the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage wikipedia.orgmdpi.com. The reaction typically involves heating the secondary amine with an excess of formaldehyde and formic acid google.com.

Other methylating agents can also be employed, such as dimethyl carbonate, which is considered a green methylating agent mq.edu.au. The reaction of morpholine with dimethyl carbonate has been shown to produce N-methylmorpholine in good yields, and this method could be adapted for the methylation of 2-methylmorpholine. Reaction conditions such as temperature and molar ratio of reactants significantly influence the outcome of the methylation mq.edu.au.

| Substrate | Methylating Agent | Reducing Agent/Catalyst | Key Features |

| 2-Methylmorpholine | Formaldehyde | Formic Acid | Avoids quaternization, one-pot reaction wikipedia.orgmdpi.com |

| 2-Methylmorpholine | Dimethyl Carbonate | Heat | Green reagent, good yield mq.edu.au |

Formation of Hydrochloride Salts from Free Base Morpholines

The final step in the synthesis of this compound is the conversion of the free base, 2,4-dimethylmorpholine, into its hydrochloride salt. This is a standard acid-base reaction that is widely used in organic and medicinal chemistry to improve the stability, solubility, and handling of amine compounds.

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base in an appropriate organic solvent, such as diethyl ether, isopropanol, or ethyl acetate, with a solution of hydrogen chloride (HCl). The HCl can be introduced as a gas or as a solution in a suitable solvent (e.g., ethereal HCl or methanolic HCl). The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried. The reaction is generally quantitative and yields the salt in high purity researchgate.netresearchgate.net.

Stereoselective Synthesis of Enantiomeric and Diastereomeric 2,4-Dimethylmorpholine Hydrochlorides

The presence of two stereocenters in 2,4-dimethylmorpholine (at C2 and C4, if the nitrogen atom is considered as a stereocenter in certain contexts, though it typically undergoes rapid inversion) means that it can exist as different stereoisomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure or diastereomerically enriched forms of this compound.

Asymmetric Catalysis in Dimethylmorpholine Synthesis

Asymmetric catalysis offers a powerful and efficient approach to the synthesis of chiral molecules. For the synthesis of chiral 2-substituted morpholines, asymmetric hydrogenation of dehydromorpholine precursors has emerged as a highly effective strategy jk-sci.comnrochemistry.commdpi.com.

This method involves the use of a chiral transition-metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to catalyze the hydrogenation of a C=C double bond within a dehydromorpholine ring. This approach has been successfully applied to the synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields jk-sci.comnrochemistry.com. The key to the high stereoselectivity lies in the ability of the chiral catalyst to create a chiral environment that favors the addition of hydrogen from one face of the double bond over the other. This methodology could be adapted to a suitably substituted dehydromorpholine precursor to afford enantiomerically enriched 2,4-dimethylmorpholine.

| Substrate | Catalyst System | Key Outcome |

| 2-Methyl-dehydromorpholine derivative | Rhodium-chiral bisphosphine complex | High enantioselectivity (up to 99% ee) jk-sci.comnrochemistry.com |

Chiral Pool Synthesis Routes

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. For the synthesis of chiral morpholine derivatives, amino acids such as serine or simple chiral diols like 1,2-propanediol can serve as valuable starting points wikipedia.org.

For instance, a chiral precursor containing one of the stereocenters of 2,4-dimethylmorpholine could be derived from a chiral source. For example, (S)-alanine could potentially be used to introduce the C2 stereocenter. The synthesis would involve a sequence of reactions to build the morpholine ring around the existing chiral center, thereby controlling the stereochemistry of the final product. While a specific route from alanine to 2,4-dimethylmorpholine is not explicitly detailed in the literature, the principles of chiral pool synthesis provide a conceptual framework for such a synthetic endeavor nih.gov. This approach would involve the elaboration of the chiral starting material into a suitable amino alcohol precursor for subsequent cyclization.

Diastereoselective Reductions and Aminations

The stereochemistry of the 2,4-dimethylmorpholine ring profoundly influences its biological activity. Therefore, diastereoselective synthetic methods are crucial for obtaining specific isomers. While direct diastereoselective reductions and aminations leading to 2,4-dimethylmorpholine are not extensively documented in readily available literature, the principles can be inferred from the synthesis of other substituted morpholines.

One common strategy involves the diastereoselective reduction of a carbonyl group in a precursor molecule. For instance, the reduction of a 2-substituted-4-methylmorpholin-3-one can be achieved using various reducing agents. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, favoring the formation of either the cis or trans isomer with respect to the existing methyl group at the 4-position. The steric hindrance posed by the N-methyl group and the substituent at the 2-position guides the approach of the hydride reagent, leading to a preferential diastereomer.

Diastereoselective amination reactions are another key approach. This can involve the intramolecular cyclization of a chiral amino alcohol precursor. The stereocenters in the starting material dictate the stereochemistry of the final morpholine ring. For example, the cyclization of a chiral N-methylated amino alcohol with appropriate stereochemistry at the carbon atoms destined to become C2 and C4 of the morpholine ring would yield the desired diastereomer of 2,4-dimethylmorpholine. The reaction conditions, such as the choice of acid or base catalyst, can be optimized to ensure high diastereoselectivity.

Table 1: General Strategies for Diastereoselective Synthesis of Substituted Morpholines

| Strategy | Precursor Type | Key Transformation | Stereochemical Control |

| Diastereoselective Reduction | Substituted Morpholinone | Ketone reduction | Steric hindrance from existing substituents |

| Diastereoselective Amination | Chiral Amino Alcohol | Intramolecular cyclization | Stereochemistry of the starting material |

Resolution Techniques for Isomeric Purity

Given that the synthesis of 2,4-dimethylmorpholine can result in a mixture of diastereomers (cis and trans) and enantiomers, effective resolution techniques are essential to isolate the desired stereoisomer.

Fractional Distillation: For the separation of diastereomers, such as the cis and trans isomers of dimethylmorpholines, fractional distillation can be an effective technique. Diastereomers have different physical properties, including boiling points, which allows for their separation through careful distillation. For instance, the separation of cis- and trans-2,6-dimethylmorpholine has been successfully achieved using this method.

Crystallization of Diastereomeric Salts: A classical method for resolving enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. For an amine like 2,4-dimethylmorpholine, a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) can be used. The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from a suitable solvent. The purified diastereomeric salt can then be treated with a base to liberate the desired enantiomer of 2,4-dimethylmorpholine. A similar principle has been applied to purify cis-2,6-dimethylmorpholine by forming a salt with acetic or propionic acid, which is then selectively crystallized google.com.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The enantiomers of 2,4-dimethylmorpholine will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This method offers high resolution and is applicable to a wide range of chiral compounds.

Table 2: Comparison of Resolution Techniques for 2,4-Dimethylmorpholine Isomers

| Technique | Isomer Type | Principle | Advantages |

| Fractional Distillation | Diastereomers (cis/trans) | Difference in boiling points | Scalable for large quantities |

| Diastereomeric Salt Crystallization | Enantiomers | Differential solubility of diastereomeric salts | Cost-effective for large scale |

| Chiral Chromatography | Enantiomers | Differential interaction with a chiral stationary phase | High resolution, applicable to small scales |

Derivatization and Functionalization Reactions of this compound

The this compound molecule provides a versatile scaffold for further chemical modifications, primarily at the nitrogen atom.

Nucleophilic Substitution Reactions at the Nitrogen Atom

The nitrogen atom in 2,4-dimethylmorpholine is nucleophilic and can readily participate in substitution reactions. When in its hydrochloride salt form, the amine is protonated. Treatment with a base is necessary to deprotonate the nitrogen, thus regenerating its nucleophilicity and allowing it to react with various electrophiles.

Alkylation and Acylation Strategies for Modified Derivatives

Alkylation: N-alkylation of 2,4-dimethylmorpholine can be achieved by reacting it with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) or other alkylating agents such as sulfates. The reaction typically proceeds via an SN2 mechanism. To carry out this reaction, the this compound must first be neutralized with a base to free the lone pair on the nitrogen atom. The choice of solvent and temperature can influence the reaction rate and yield. For instance, the N-alkylation of morpholine with various alcohols has been reported, demonstrating the versatility of this transformation mdpi.com.

Acylation: N-acylation is another important derivatization reaction, leading to the formation of amides. This is typically achieved by reacting 2,4-dimethylmorpholine with acylating agents such as acyl chlorides or acid anhydrides. Similar to alkylation, the reaction requires the free base form of the morpholine. The presence of a non-nucleophilic base is often used to scavenge the acid byproduct (e.g., HCl) generated during the reaction. This method is widely used for the synthesis of a variety of amide-containing compounds nih.govsemanticscholar.org.

Table 3: Common Reagents for N-Alkylation and N-Acylation of 2,4-Dimethylmorpholine

| Reaction | Reagent Class | Specific Examples | Product Type |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Tertiary Amine |

| Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Amide |

| Acylation | Acid Anhydrides | Acetic anhydride, Succinic anhydride | Amide |

Mannich Reaction Incorporating Dimethylmorpholine Moieties

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a ketone, phenol, or indole), formaldehyde, and a secondary amine like 2,4-dimethylmorpholine. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminomethyl group.

In this context, 2,4-dimethylmorpholine acts as the amine component. The reaction typically proceeds by the formation of an Eschenmoser-like salt, a dimethylaminomethyl cation, from 2,4-dimethylmorpholine and formaldehyde. This electrophilic species then reacts with the nucleophilic active hydrogen compound. For example, the reaction of a phenol with formaldehyde and 2,4-dimethylmorpholine would result in the aminomethylation of the aromatic ring, typically at the ortho position to the hydroxyl group umich.edunih.gov. Similarly, ketones with an enolizable proton can be aminomethylated at the α-carbon. The Mannich reaction is widely used in medicinal chemistry to synthesize a variety of biologically active molecules nih.govmdpi.comoarjbp.commdpi.comresearchgate.netbrunel.ac.ukresearchgate.net.

Formation of Organometallic Derivatives and Ligands

The nitrogen atom in 2,4-dimethylmorpholine possesses a lone pair of electrons, which allows it to act as a Lewis base and coordinate to metal centers, forming organometallic complexes. In these complexes, the 2,4-dimethylmorpholine molecule functions as a ligand. The coordination can occur with a variety of transition metals, such as platinum, palladium, rhodium, and iron.

The formation of these complexes typically involves the reaction of 2,4-dimethylmorpholine (as the free base) with a suitable metal precursor, such as a metal halide or carbonyl complex, in an appropriate solvent. The steric and electronic properties of the 2,4-dimethylmorpholine ligand, influenced by the two methyl groups, will affect the structure, stability, and reactivity of the resulting organometallic complex. These complexes can find applications in catalysis and materials science researchgate.netfiveable.mersc.orgnih.govmdpi.comuci.edu. The field of organometallic chemistry extensively studies the synthesis and properties of such coordination compounds harvard.edu.

Despite a comprehensive search of available scientific literature, no specific examples or detailed research findings have been identified regarding the use of this compound as a direct building block for the synthesis of fused heterocyclic systems.

General synthetic methodologies for constructing fused heterocyclic compounds are well-established and include a variety of strategies such as multicomponent reactions, cycloaddition reactions, and intramolecular cyclizations. These methods typically employ a wide range of starting materials and synthons to build complex ring structures. However, the role of 2,4-dimethylmorpholine or its hydrochloride salt in these specific synthetic pathways to create fused rings appears to be undocumented in the reviewed literature.

Therefore, a detailed discussion, including research findings and data tables, on the synthetic pathways to fused heterocyclic systems utilizing this compound as a building block cannot be provided at this time due to the absence of relevant data in the scientific domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 2,4-Dimethylmorpholine (B3054265) hydrochloride in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H (protons) and ¹³C, a complete picture of the molecular framework can be assembled. The protonation of the morpholine (B109124) nitrogen to form the hydrochloride salt significantly influences the electronic environment, leading to characteristic downfield shifts of adjacent nuclei compared to the free base. The morpholine ring typically adopts a chair conformation, and the relative orientation of the methyl groups (cis or trans) creates distinct spectroscopic signatures. nih.govtutorchase.com

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For 2,4-Dimethylmorpholine hydrochloride, distinct signals are expected for the two methyl groups (at C2 and N4) and the protons on the morpholine ring.

The N-methyl group (N-CH₃) protons are expected to appear as a singlet, significantly shifted downfield due to the positive charge on the adjacent nitrogen atom. The C2-methyl group (C2-CH₃) will appear as a doublet, as it is split by the single proton at the C2 position (H2). The protons of the morpholine ring itself (at C3, C5, and C6) will present as complex multiplets due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. researchgate.netorganicchemistrydata.org

The stereochemistry (cis or trans) regarding the C2-methyl group and the N-methyl group relative to the ring structure influences the precise chemical shifts and coupling constants. tutorchase.comyoutube.com For instance, the coupling constants between protons on the ring can help determine their axial or equatorial positions in the chair conformation. organicchemistrydata.org The protonation at the nitrogen atom introduces further complexity and diastereotopicity to the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data for similar N-substituted morpholine hydrochlorides and are relative to a standard reference like TMS. Actual values may vary based on solvent and experimental conditions. sigmaaldrich.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 (methine) | 3.8 - 4.2 | Multiplet |

| H3 (axial/equatorial) | 3.2 - 3.8 | Multiplets |

| N-CH₃ | 3.0 - 3.4 | Singlet |

| H5 (axial/equatorial) | 3.9 - 4.5 | Multiplets |

| H6 (axial/equatorial) | 3.0 - 3.6 | Multiplets |

| C2-CH₃ | 1.3 - 1.6 | Doublet |

The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. For this compound, six distinct signals are anticipated, corresponding to the two methyl carbons and the four carbons of the morpholine ring.

Similar to the proton spectrum, the carbons attached to or near the positively charged nitrogen (C3, C5, and the N-CH₃) are expected to be shifted downfield. The C2 and C6 carbons, being adjacent to the oxygen atom, will also show characteristic shifts. The carbon of the C2-methyl group will appear in the typical aliphatic region (upfield). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for similar N-substituted morpholines and are relative to a standard reference like TMS. Actual values may vary based on solvent and experimental conditions. np-mrd.orgchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 72 - 78 |

| C3 | 50 - 56 |

| N-CH₃ | 45 - 50 |

| C5 | 62 - 68 |

| C6 | 50 - 56 |

| C2-CH₃ | 15 - 20 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. sdsu.eduemerypharma.comgithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show correlations between the C2-methine proton and the C2-methyl protons, as well as between adjacent protons on the morpholine ring (e.g., H2 with H3, H5 with H6, and H3 with other H3 protons). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It is invaluable for definitively linking the ¹H and ¹³C assignments. For example, the proton signal assigned to the N-CH₃ group would show a cross-peak to the N-CH₃ carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com HMBC is powerful for connecting different spin systems and identifying quaternary carbons. Key correlations would include the N-CH₃ protons to the C3 and C5 carbons, and the C2-methyl protons to the C2 and C3 carbons. walisongo.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry. In this compound, NOESY can differentiate between cis and trans isomers by showing correlations between protons that are on the same face of the morpholine ring, such as between the N-methyl protons and specific axial protons on the ring. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The most significant feature for the hydrochloride salt is the presence of the ammonium (B1175870) ion (N-H⁺).

N-H⁺ Stretching: A broad and strong absorption band is expected in the region of 2400-2700 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration in a tertiary amine salt. biointerfaceresearch.com

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups and the methylene (B1212753) groups on the ring will appear as sharp bands in the 2850-3000 cm⁻¹ region.

N-H⁺ Bending: The bending vibration for the N-H⁺ group typically appears in the 1570-1610 cm⁻¹ range.

C-O-C Stretching: A strong, prominent band corresponding to the asymmetric stretching of the C-O-C ether linkage in the morpholine ring is expected around 1100 cm⁻¹. spectrabase.comjyoungpharm.org

C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound Predicted frequencies are based on data for similar amine hydrochlorides and morpholine derivatives. spectrabase.comresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H⁺ Stretch | 2400 - 2700 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| N-H⁺ Bend | 1570 - 1610 | Medium |

| C-O-C Asymmetric Stretch | 1080 - 1120 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar, more symmetric bonds often produce strong Raman signals. spectroscopyonline.com For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations.

Key expected signals include:

Symmetric C-O-C Stretching: This vibration, often weak in the IR spectrum, should give a distinct signal in the Raman spectrum.

Ring Breathing Modes: The symmetric expansion and contraction of the entire morpholine ring will produce characteristic, sharp bands in the fingerprint region (typically below 1000 cm⁻¹). scielo.org.mx

C-H Stretching: Aliphatic C-H stretches will also be prominent in the 2850-3000 cm⁻¹ region.

Raman spectroscopy is highly sensitive to the crystalline structure and can be used to study polymorphism if different crystalline forms of this compound exist. spectroscopyonline.comnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When a molecule like 2,4-Dimethylmorpholine is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+•). The molecular weight of 2,4-dimethylmorpholine is 115.17 g/mol , and its hydrochloride salt is 151.63 g/mol . bldpharm.comnist.gov The high-energy ionization process is often followed by the fragmentation of the molecular ion into smaller, characteristic charged fragments. libretexts.org The resulting mass spectrum displays the relative abundance of these fragments, providing a molecular fingerprint that can be used for identification and structural analysis. libretexts.org

The fragmentation pattern is dictated by the molecule's structure, with cleavage typically occurring at the weakest bonds and leading to the formation of the most stable carbocations. libretexts.org For the 2,4-dimethylmorpholine ring, fragmentation pathways would likely involve:

Alpha-Cleavage: The breaking of bonds adjacent to the nitrogen atom, a common fragmentation pathway for amines. This could result in the loss of a methyl group from the nitrogen (leading to a fragment at m/z 100) or the cleavage of the C-C bond adjacent to the nitrogen within the ring.

Ring Cleavage: The morpholine ring can open, followed by further fragmentation. The presence of the ether linkage and the N-methyl group influences the specific fragmentation products.

Loss of a Methyl Radical: The molecular ion could lose one of the methyl groups (either from C2 or N4) to produce a significant peak at an m/z corresponding to [M-15]+.

The base peak in the spectrum, which is the most abundant fragment, often corresponds to a particularly stable ion structure. libretexts.org The analysis of these patterns provides invaluable information for confirming the molecule's structure.

Table 1: Predicted Mass Spectrometry Fragments for 2,4-Dimethylmorpholine

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | Loss of CH₃ radical from the nitrogen atom |

| 86 | [C₄H₈NO]⁺ | Ring cleavage and loss of C₂H₅ |

| 70 | [C₄H₈N]⁺ | Cleavage involving the ether oxygen |

| 57 | [C₃H₇N]⁺ | Common fragment from N-containing heterocyclic rings |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a detailed three-dimensional model of the molecule. researchgate.net

For this compound, a single-crystal X-ray diffraction analysis would provide precise data on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between adjacent bonds, confirming the connectivity and geometry of the morpholine ring and its substituents. researchgate.net

Intermolecular Interactions: The analysis would also reveal how the hydrochloride salt is formed, detailing the hydrogen bonding between the chloride ion and the protonated morpholine nitrogen, as well as other potential non-covalent interactions that stabilize the crystal structure. researchgate.net

While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for unambiguous solid-state structural elucidation. For example, analysis of a different heterocyclic compound, 2-(2, 4-dimethyl pyrrolyl) benzothiazole, revealed it crystallizes in the monoclinic space group P21/n with specific unit cell parameters and showed how the molecule is stabilized by intermolecular hydrogen bonds. researchgate.net A similar study on this compound would yield an equivalent level of definitive structural detail.

Conformational Analysis of the 2,4-Dimethylmorpholine Ring System

The six-membered morpholine ring is not planar and, similar to cyclohexane, exists in various non-planar conformations. The most stable of these is typically the "chair" conformation, which minimizes both angular strain and torsional strain.

The conformational analysis of the 2,4-Dimethylmorpholine ring involves determining the preferred spatial arrangement of the two methyl groups. These substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.

Chair Conformation: The morpholine ring, with its oxygen and nitrogen heteroatoms, preferentially adopts a chair conformation.

Substituent Positions: The methyl group at the C2 position and the methyl group at the N4 position can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) relationship. For each of these isomers, the methyl groups can be in axial or equatorial positions.

Steric Hindrance: Generally, substituents on a six-membered ring prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions (unfavorable steric crowding between axial substituents on the same side of the ring). Therefore, the most stable conformation of 2,4-Dimethylmorpholine is expected to be a chair form where both the C2-methyl group and the N4-methyl group occupy equatorial positions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used in conformational analysis, as the chemical shifts and coupling constants of the ring protons are highly dependent on their spatial orientation (axial or equatorial). nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4-Dimethylmorpholine |

| 2,6-dimethylmorpholine |

| 2-(2, 4-dimethyl pyrrolyl) benzothiazole |

| Pentane |

| Pentan-3-one |

| 2-hexanone |

Computational Chemistry and Theoretical Studies of 2,4 Dimethylmorpholine Hydrochloride

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2,4-Dimethylmorpholine (B3054265) hydrochloride at the atomic and subatomic levels. These methods provide a detailed description of the electron distribution and energy states within the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For morpholine (B109124) and its derivatives, DFT studies reveal how substituents, such as the two methyl groups in 2,4-Dimethylmorpholine, influence the electron density and reactivity of the morpholine ring. nih.govwikipedia.org The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic compared to similar secondary amines like piperidine. wikipedia.org

DFT calculations can determine various electronic properties, including ionization potential, electron affinity, and the energies of molecular orbitals. rsc.org For instance, studies on related morpholine compounds have used DFT to optimize molecular geometries and predict their stability. researchgate.net These calculations are crucial for understanding how 2,4-Dimethylmorpholine hydrochloride might interact with other molecules.

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For the parent morpholine molecule, studies have identified that the HOMO consists of the nonbonding orbital of the nitrogen atom. rsc.org This suggests that the nitrogen atom is a primary site for electrophilic attack. In this compound, the methyl groups and the protonation of the nitrogen atom will significantly alter the energies and shapes of these frontier orbitals, thereby influencing its reactivity. Computational studies on similar heterocyclic systems have shown that such substitutions can be precisely modeled to predict reaction outcomes. acs.org

| Mulliken Charges | Distribution of electron charge among the atoms. | Helps in identifying reactive sites within the molecule. |

This table is a representation of typical data obtained from DFT calculations on morpholine derivatives.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide valuable insights into the conformational flexibility of this compound. The morpholine ring can exist in different conformations, such as chair and boat forms, and the substituents can be in either axial or equatorial positions. rsc.orgsapub.org

MD simulations can sample these different conformations and determine their relative energies and populations. rsc.org This information is crucial for understanding how the molecule might bind to a receptor or enzyme, as the conformation can significantly affect the binding affinity. nih.gov For example, a study on morpholine revealed that the chair conformation is generally more stable. rsc.org The presence of methyl groups in 2,4-Dimethylmorpholine will influence the conformational preferences, and MD simulations can elucidate these effects in detail. rsc.org

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, docking is used to predict how a ligand, such as a morpholine derivative, might interact with a biological target like a protein or enzyme. nih.gov

The morpholine scaffold is a common feature in many bioactive molecules and approved drugs. nih.govebi.ac.uk Docking studies on various morpholine-containing compounds have shown that the morpholine ring can participate in key interactions within the binding site of a target. nih.gov These interactions can include hydrogen bonds involving the morpholine oxygen and nitrogen atoms, as well as hydrophobic interactions. nih.govnih.gov For this compound, docking studies could be employed to screen potential biological targets and to understand the specific interactions that contribute to binding affinity. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com

Theoretical calculations of NMR chemical shifts and coupling constants can aid in the interpretation of complex experimental spectra. mdpi.com For this compound, computational prediction of its ¹H and ¹³C NMR spectra would be valuable for its characterization. nih.gov Similarly, the prediction of IR vibrational frequencies can help in identifying the characteristic functional groups present in the molecule. mdpi.com

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Morpholine Analog

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | 3.75 (t, 4H), 2.89 (t, 4H) | 3.73 (t, 4H), 2.87 (t, 4H) |

| ¹³C NMR (ppm) | 67.2, 46.1 | 67.1, 46.0 |

| IR (cm⁻¹) | 3350 (N-H stretch), 1115 (C-O-C stretch) | 3340 (N-H stretch), 1117 (C-O-C stretch) |

This table presents hypothetical data for a generic morpholine analog to illustrate the utility of computational predictions. Actual values for this compound would require specific calculations.

In Silico Prediction of Structure-Activity Relationships (SAR) for Dimethylmorpholine Scaffolds

In silico methods are widely used to establish Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. cam.ac.uknih.gov For dimethylmorpholine scaffolds, computational techniques can be employed to design and evaluate new analogs with potentially improved properties. nih.gov

By systematically modifying the structure of 2,4-Dimethylmorpholine in a computational model and predicting the effect of these changes on activity, researchers can identify key structural features that are important for a desired biological effect. nih.gov This can involve creating a library of virtual compounds and using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural descriptors with biological data. e3s-conferences.org Such studies can guide the synthesis of new compounds with enhanced potency and selectivity. nih.govnih.gov

Applications of 2,4 Dimethylmorpholine Hydrochloride in Organic Synthesis and Catalysis Research

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of one enantiomer of a chiral molecule. nih.gov The effectiveness of this process heavily relies on the design of chiral ligands, which coordinate to a metal center and create a chiral environment that dictates the stereochemical outcome of a reaction. nih.gov

2,4-Dimethylmorpholine (B3054265) possesses inherent chirality due to the methyl group at the C-2 position, in addition to the cis and trans diastereomers resulting from the relative orientation of the two methyl groups. This structural characteristic makes it a potential candidate for use as a chiral ligand or auxiliary. Chiral ligands modify the reactivity and selectivity of a metal catalyst, guiding the formation of one enantiomeric product over the other. nih.gov While C2-symmetric ligands have historically dominated the field, recent advancements have highlighted the efficacy of non-symmetrical ligands, such as P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor. nih.gov

The 2,4-dimethylmorpholine moiety could be incorporated into such non-symmetrical ligand frameworks. For instance, the nitrogen atom of the morpholine (B109124) ring can act as the 'N' donor, while a phosphorus-containing group could be attached elsewhere on the molecule. The stereochemistry at the C-2 and C-4 positions would influence the three-dimensional space around the metal center, potentially inducing high levels of enantioselectivity in catalytic transformations like hydrogenation or allylic substitution. nih.gov Although the parent compound is a simple structure, its derivatives offer modularity, allowing chemists to tailor the steric and electronic properties of the resulting ligand to optimize it for a specific catalytic process. nih.govnih.gov

Precursor in the Synthesis of Ionic Liquids with Tailored Properties

Ionic liquids (ILs) are salts with melting points at or near room temperature, composed of organic cations and various anions. alfa-chemistry.com They have garnered significant attention as alternative solvents and catalysts due to their unique properties, including low volatility, high thermal stability, and tunable solubility. alfa-chemistry.comalfa-chemistry.com Morpholinium-based ionic liquids, derived from morpholine and its N-alkylated derivatives, have emerged as a particularly promising class of ILs. researchgate.net

2,4-Dimethylmorpholine hydrochloride can serve as a starting material or precursor for synthesizing N-alkyl-N-methylmorpholinium salts, which form the cationic part of these ionic liquids. researchgate.netacs.org The synthesis is often a straightforward and atom-economical process. acs.org The resulting morpholinium ILs exhibit several advantageous properties:

Lower Cost: The precursor, morpholine, is generally less expensive than the imidazole (B134444) derivatives used for more common imidazolium-based ILs. researchgate.net

Favorable Physicochemical Properties: They possess good ionic conductivity and a wide electrochemical window, making them suitable for applications in electrochemical devices like supercapacitors and batteries. alfa-chemistry.comacs.orgrsc.org

Enhanced Environmental Profile: Morpholinium ILs are often considered more environmentally friendly and exhibit lower toxicity compared to many imidazolium (B1220033) counterparts. researchgate.net

The structure of the morpholinium cation can be readily modified to fine-tune the properties of the ionic liquid. By altering the alkyl groups on the nitrogen atom—a process that can start from the 2,4-dimethylmorpholine scaffold—researchers can design functional ionic liquids with specific characteristics related to polarity, acidity, and coordination ability. alfa-chemistry.com This "designability" allows for the creation of ILs tailored for specific applications, such as electrolytes for energy storage or green reaction media for organic synthesis. alfa-chemistry.comalfa-chemistry.com

Table 1: Key Advantages of Morpholinium-Based Ionic Liquids

| Feature | Description | Reference |

|---|---|---|

| Cost-Effective Synthesis | Precursors are more affordable than those for many common ionic liquids like imidazoliums. | researchgate.net |

| High Ionic Conductivity | Suitable for use as electrolytes in batteries and supercapacitors. | alfa-chemistry.comacs.org |

| Wide Electrochemical Window | Allows for a broad range of operating voltages in electrochemical applications. | acs.org |

| Structural Tunability | The cation structure can be easily modified to tailor physical and chemical properties. | alfa-chemistry.comalfa-chemistry.com |

| Lower Toxicity | Generally considered more environmentally benign than other classes of ionic liquids. | researchgate.net |

Utilization as a Reagent or Building Block in Complex Molecule Synthesis

The 2,4-dimethylmorpholine scaffold is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. nih.gov The hydrochloride salt is a stable, solid form that is convenient to handle and can be readily converted to the free amine for use in reactions. Its utility stems from the combination of a secondary amine and an ether linkage within a six-membered ring, a motif found in numerous biologically active compounds. nih.govenaminestore.com

As a building block, this compound provides a platform for constructing more complex molecules. The secondary amine is a nucleophilic site that can undergo a variety of chemical transformations. For example, it can be acylated, alkylated, or used in reductive amination to attach the morpholine ring to other molecular fragments. Chemical suppliers offer this compound as a foundational structure for creating libraries of new molecules for drug discovery and materials science. enaminestore.comenaminestore.com

The synthesis of various substituted morpholines is well-documented, showcasing the types of reactions the ring system can undergo. For instance, the synthesis of related compounds often involves the reaction of the amine with electrophiles like aryl halides in palladium-catalyzed coupling reactions or with chloroethyl groups to form more elaborate structures. google.comgoogle.com These established methods can be directly applied to 2,4-dimethylmorpholine to generate novel derivatives with potential applications in pharmaceuticals or as functional materials. nih.gov

Table 2: Potential Synthetic Transformations of 2,4-Dimethylmorpholine

| Reaction Type | Reagents/Conditions | Resulting Functionality |

|---|---|---|

| N-Alkylation | Alkyl halides, base | Tertiary amine |

| N-Arylation | Aryl halides, Pd catalyst | N-Aryl morpholine |

| N-Acylation | Acyl chlorides, acid anhydrides | Amide |

| Reductive Amination | Aldehydes/ketones, reducing agent | Tertiary amine |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl compound |

Applications in Enamine Chemistry and Related Transformations

Enamine chemistry provides a powerful method for forming carbon-carbon bonds. Enamines are highly nucleophilic intermediates formed from the reaction of an aldehyde or ketone with a secondary amine, and they serve as synthetic equivalents of enolates. masterorganicchemistry.com As a secondary amine, 2,4-dimethylmorpholine is an ideal reagent for this transformation.

The formation of an enamine from 2,4-dimethylmorpholine proceeds via acid catalysis, involving the addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The resulting enamine is a potent nucleophile at the α-carbon due to the strong electron-donating character of the nitrogen atom. masterorganicchemistry.com

These enamines can then react with a variety of electrophiles, such as alkyl halides or acyl halides, in what is known as the Stork enamine alkylation. This sequence allows for the α-alkylation or α-acylation of the original carbonyl compound. The final step involves the hydrolysis of the resulting iminium salt with aqueous acid to regenerate the carbonyl group in the now-functionalized product. masterorganicchemistry.com The use of a chiral amine like 2,4-dimethylmorpholine also opens the possibility for asymmetric enamine catalysis, where the chirality of the amine directs the stereochemical outcome of the alkylation step.

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product that incorporates atoms from most or all of the starting materials. researchgate.netmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them invaluable in drug discovery. mdpi.comnih.gov

Secondary amines are key components in many important MCRs. 2,4-Dimethylmorpholine, as a secondary amine, can readily participate in these transformations. For example, in an Ugi-type reaction, a secondary amine can react with an aldehyde or ketone to form an iminium ion. This electrophilic intermediate is then trapped by an isocyanide and a carboxylic acid to produce a complex α-amino acyl amide derivative. mdpi.comnih.gov

Similarly, 2,4-dimethylmorpholine can be a key player in cascade reactions, where the product of one reaction becomes the substrate for the next in a continuous sequence within a single pot. rsc.org For example, the formation of an enamine from 2,4-dimethylmorpholine and a ketone can be the first step in a cascade process. This enamine could then participate in a subsequent Michael addition or a cycloaddition reaction with another component present in the reaction mixture, leading to the rapid assembly of complex heterocyclic systems. The ability to engage in such processes makes this compound a valuable tool for efficiently building intricate molecular architectures from simple precursors. nih.gov

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Elucidation of Interaction Mechanisms with Molecular Targets (e.g., Enzymes, Receptors)

While no direct enzyme inhibition studies have been published for 2,4-dimethylmorpholine (B3054265) hydrochloride specifically against acetylcholinesterase (AChE) or glutathione S-transferase (GST), the broader class of dimethylmorpholine-containing compounds provides significant insights into their potential as enzyme inhibitors.

One prominent example is the fungicide fenpropimorph, which contains a cis-2,6-dimethylmorpholine ring. Its mechanism of action involves the potent inhibition of enzymes critical to the sterol biosynthesis pathway in fungi. nih.gov Specifically, fenpropimorph inhibits two key enzymes: Δ¹⁴-sterol reductase and Δ⁸→Δ⁷-sterol isomerase. biorxiv.org This dual inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to growth arrest. nih.gov In mammalian cells, fenpropimorph has been shown to inhibit cholesterol biosynthesis, although its primary target appears to be the demethylation of lanosterol rather than the reductase and isomerase enzymes targeted in fungi. scispace.com

The kinetics of enzyme inhibition describe how an inhibitor binds to an enzyme and affects its activity. Common types of reversible inhibition include:

Competitive Inhibition: The inhibitor binds only to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not change the Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, affecting both Km and Vmax. ugm.ac.id

| Compound | Target Enzyme | Organism | Inhibition Type / Potency (IC₅₀) |

| Fenpropimorph | Δ⁸→Δ⁷-sterol isomerase | Saccharomyces cerevisiae | High affinity (nM concentrations) biorxiv.org |

| Δ¹⁴-sterol reductase | Saccharomyces cerevisiae | Lower affinity (µM concentrations) biorxiv.org | |

| Cholesterol Biosynthesis | 3T3 Fibroblasts (murine) | IC₅₀ = 0.5 µM scispace.com |

Regarding other enzymes, while direct data is sparse, the morpholine (B109124) scaffold is a known component in some AChE inhibitors. researchgate.net Furthermore, studies have shown a correlation between Glutathione S-Transferase (GST) activity and the metabolic degradation of the basic morpholine structure, suggesting a potential interaction that could be modulated by substitutions like the 2,4-dimethyl pattern. nih.gov

The 2,4-dimethylmorpholine moiety is a core component of the pharmaceutical agent phendimetrazine, chemically known as (2S,3S)-3,4-dimethyl-2-phenylmorpholine. drugs.comnih.gov Phendimetrazine functions as an anorectic, or appetite suppressant, and its mechanism is intrinsically linked to its interaction with receptors in the central nervous system. patsnap.com

Phendimetrazine is a prodrug that is metabolized in the body to its active form, phenmetrazine. patsnap.comwikipedia.org Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA). drugbank.com Its primary molecular targets are the presynaptic transporters for these monoamines: the norepinephrine transporter (NET) and the dopamine transporter (DAT). drugbank.comdrugbank.com By binding to and reversing these transporters, phenmetrazine blocks the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to increased concentrations of these neurotransmitters. nih.govdrugbank.com This enhanced noradrenergic and dopaminergic activity in brain regions like the hypothalamus stimulates the sympathetic nervous system, resulting in appetite suppression. patsnap.compatsnap.com Phendimetrazine and its active metabolite are also classified as adrenergic receptor agonists. drugbank.compatsnap.com

The formation of the ligand-receptor complex involves the precise docking of the active metabolite, phenmetrazine, into the binding pockets of the NET and DAT proteins. The specific stereochemistry and conformation conferred by the dimethylmorpholine ring are critical for this high-affinity binding.

| Compound / Metabolite | Molecular Target | Action | Biological System |

| Phendimetrazine | Adrenergic Receptors | Agonist drugbank.compatsnap.com | Human |

| Phenmetrazine (Active Metabolite) | Sodium-dependent noradrenaline transporter (NET) | Reuptake inhibitor / Releasing agent drugbank.comdrugbank.com | Human |

| Sodium-dependent dopamine transporter (DAT) | Reuptake inhibitor / Releasing agent drugbank.com | Human |

Structure-Activity Relationship (SAR) Studies of 2,4-Dimethylmorpholine Moieties in Bioactive Compounds

SAR studies investigate how the chemical structure of a compound influences its biological activity. The morpholine ring is frequently used in drug design to improve potency and confer desirable drug-like properties. nih.gov Its ability to enhance aqueous solubility and metabolic stability, coupled with its defined conformational flexibility, makes it a valuable scaffold. nih.gov The addition of methyl groups, as in the 2,4-dimethylmorpholine structure, provides a means to probe steric tolerance within binding sites and enhance interactions through favorable hydrophobic contacts.

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the activity of bioactive compounds, as biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net For molecules with a 2,4-dimethylmorpholine core, both the absolute configuration at the two chiral centers (C2 and C4, though the N-methyl is not a stable chiral center, the C2 and C3 in phendimetrazine are) and the relative cis/trans relationship between the methyl groups are critical determinants of activity.

A clear example is phendimetrazine, which is specifically the (2S,3S) stereoisomer. drugs.comnih.gov This precise spatial arrangement is required for its proper metabolism into the active phenmetrazine and for the subsequent optimal interaction of phenmetrazine with its target transporters. Different stereoisomers would exhibit significantly different pharmacological profiles.

Furthermore, the methylation pattern itself is crucial. The parent compound, phenmetrazine, is a potent CNS stimulant. The addition of a methyl group at the 4-position (the nitrogen atom) to create phendimetrazine renders the molecule a prodrug. wikipedia.org This N-methylation alters the pharmacokinetics, leading to a slower, more sustained release of the active metabolite, which is believed to reduce its potential for abuse compared to phenmetrazine itself. wikipedia.org This demonstrates how a single methyl group can fundamentally change the pharmacological properties of the molecule. In other contexts, such as novel tachykinin receptor antagonists, specific stereoconfigurations of morpholine analogues were found to be essential for achieving high binding affinities across multiple receptor subtypes. nih.gov

The morpholine ring contributes to binding affinity through several key interactions:

Hydrogen Bonding: The oxygen atom of the morpholine ring is a hydrogen bond acceptor, a crucial interaction for anchoring ligands within many active sites. nih.govacs.org

Hydrophobic Interactions: The carbon backbone of the ring is relatively nonpolar and can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket. nih.govacs.org

Conformational Scaffolding: The morpholine ring typically adopts a stable chair conformation. This rigid, yet flexible, structure serves as a scaffold, holding other pharmacophoric groups in the optimal three-dimensional orientation required for binding. nih.govacs.org

A pertinent example is seen in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives designed as potent PI3K inhibitors. Molecular docking studies revealed that the morpholine group at the 2-position of the pyrimidine (B1678525) core forms a critical hydrogen bond with the backbone amide of Valine 851 in the hinge region of the PI3Kα active site. frontiersin.org This interaction is a key determinant of the high inhibitory potency of these compounds, illustrating the direct role the morpholine ring plays in active site binding.

Investigations into the Role of the Morpholine Scaffold in Modulating Biochemical Pathways

By interacting with key enzymes or receptors, compounds containing the 2,4-dimethylmorpholine scaffold can exert significant influence over entire biochemical pathways.

The action of phendimetrazine provides a compelling example of pathway modulation in the central nervous system. By increasing the synaptic levels of norepinephrine and dopamine, its active metabolite phenmetrazine modulates the catecholaminergic signaling pathways. patsnap.comdrugbank.com These pathways are integral to the regulation of appetite, mood, and alertness. The downstream effect of this modulation is a reduction in hunger signals processed by the hypothalamus, thereby aiding in weight management.

In a different biological context, the modulation of the sterol biosynthesis pathway by the dimethylmorpholine-containing fungicide fenpropimorph has profound effects. In fungi, the inhibition of ergosterol production disrupts the integrity and fluidity of the cell membrane, ultimately halting cell growth and proliferation. nih.gov In mammalian cells, the inhibition of cholesterol biosynthesis can impact numerous cellular processes, as cholesterol is a vital component of cell membranes and a precursor for steroid hormones and bile acids. scispace.comacs.org These examples highlight how a specific interaction at a single molecular target can cascade into broad physiological effects by modulating a critical biochemical pathway.

Influence of the Morpholine Ring on Membrane Permeability and Cellular Uptake Mechanisms (In Vitro Research)

The morpholine ring is a prevalent scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, including membrane permeability and cellular uptake. In vitro research focusing on the mechanistic aspects of these processes has provided valuable insights into how this heterocyclic moiety influences the interaction of molecules with biological membranes.

The inherent properties of the morpholine ring, such as its polarity, hydrogen bonding capability, and pKa, play a crucial role in modulating a compound's ability to traverse cellular membranes. The nitrogen atom in the morpholine ring is basic, allowing for protonation at physiological pH, which can influence solubility and interaction with the negatively charged cell membrane. Concurrently, the ether oxygen atom can act as a hydrogen bond acceptor. This amphiphilic nature can be advantageous for membrane passage.

Membrane Permeability Studies

In vitro models, such as the Caco-2 cell line, which mimics the human intestinal epithelium, and Parallel Artificial Membrane Permeability Assays (PAMPA), are standard tools for assessing the passive diffusion of compounds across biological membranes.

Table 1: Comparison of In Vitro Permeability and Efflux Ratio in MDCK Cells

| Compound | FEN1 IC50 (nM) | EXO1 selectivity | MDCK Papp A-B (10–6 cm/s) | Efflux Ratio |

| Compound 21 (N-Me) | 20 | 61 | 2.3 | 1.8 |

| Compound 23 (Morpholine) | 13 | 74 | 1.5 | 2.8 |

Data sourced from a study on FEN1 inhibitors and represents a head-to-head comparison of an N-methyl compound and its morpholine analog. acs.org The efflux ratio is the ratio of permeability in the basolateral-to-apical direction to that in the apical-to-basolateral direction.

The data suggests that the substitution of an N-methyl group with a morpholine ring can influence both the rate of transport across the cell monolayer and the extent to which the compound is recognized and exported by efflux pumps like P-glycoprotein (P-gp). acs.org An efflux ratio greater than 2 is often indicative of a compound being a substrate for active efflux transporters.

Cellular Uptake Mechanisms

The process by which morpholine-containing compounds enter cells has been shown in some cases to be an active, energy-dependent process rather than simple passive diffusion. Studies utilizing endocytosis inhibitors have helped to elucidate the specific pathways involved.

For example, the cellular uptake of certain complex morpholine-containing dyes has been shown to be significantly reduced at lower temperatures (4 °C), indicating an energy-dependent mechanism. nih.gov Furthermore, the use of specific inhibitors can pinpoint the endocytic pathway responsible for internalization.

Table 2: Effect of Endocytosis Inhibitors on the Cellular Uptake of a Morpholine-Containing Compound (IR794-Morph) in HepG2 Cells

| Inhibitor | Endocytic Pathway Targeted | % Inhibition of Uptake |

| Dynasore | Clathrin-mediated endocytosis | > 30% |

| Genistein | Caveolae-mediated endocytosis | > 30% |

| Filipin III | Caveolae-mediated endocytosis | > 30% |

| Amiloride | Micropinocytosis | < 30% |

Data is qualitative based on findings from a study on cyanine dyes bearing a morpholine moiety. nih.gov The study indicated that dynasore, genistein, and filipin III had a significant effect on the internalization of IR794-Morph, reducing cell uptake to lower than 70%. nih.gov

These findings suggest that for some morpholine derivatives, cellular entry is not solely dependent on passive diffusion across the lipid bilayer but can be actively mediated by cellular machinery through pathways like clathrin- and caveolae-mediated endocytosis. nih.gov The specific mechanism of uptake for 2,4-Dimethylmorpholine hydrochloride would require dedicated in vitro studies.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental in the analysis of 2,4-Dimethylmorpholine (B3054265) hydrochloride, enabling its separation from impurities and quantification at various concentrations.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of 2,4-Dimethylmorpholine hydrochloride and for monitoring the progress of chemical reactions in which it is a reactant or product. The polarity of the molecule often dictates the use of reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

For effective separation, a C18 column is frequently employed. The mobile phase typically consists of a mixture of an aqueous buffer, such as phosphate (B84403) or acetate, and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that must be controlled to ensure the consistent ionization state of the analyte and achieve reproducible retention times. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity analysis, while gradient elution, with a changing mobile phase composition, may be necessary for separating complex mixtures during reaction monitoring. Detection is commonly achieved using a UV detector, typically at a low wavelength in the range of 200-210 nm, as the molecule lacks a significant chromophore.

A summary of typical HPLC parameters is provided in the table below.

| Parameter | Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with Buffer (e.g., 0.1% Formic Acid) |

| Detection | UV at 205 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

For the analysis of trace levels of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Due to the compound's polarity and low volatility in its hydrochloride salt form, derivatization is often a necessary sample preparation step to convert it into a more volatile and thermally stable form suitable for GC analysis. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.

The derivatized analyte is then introduced into the GC system, where it is separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity capillary column is typically used. Following separation in the gas chromatograph, the analyte enters the mass spectrometer, which provides mass-to-charge ratio information, enabling highly specific and sensitive detection. The mass spectrometer can be operated in either full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.

Key parameters for a typical GC-MS analysis are outlined below.

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms or equivalent |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Electrochemical Methods for Compound Detection

Electrochemical methods offer an alternative approach for the detection of this compound. While not as commonly employed as chromatographic techniques for this specific compound, electrochemical sensors can provide rapid and sensitive analysis. These methods are based on the electrochemical activity of the analyte, meaning its ability to be oxidized or reduced at an electrode surface.

The development of a selective electrochemical sensor for this compound would likely involve the modification of an electrode surface with a material that specifically interacts with the morpholine (B109124) moiety. Techniques such as cyclic voltammetry could be used to study the electrochemical behavior of the compound and to determine the optimal potential for its detection. Amperometric or potentiometric sensors could then be designed for quantitative measurements. The primary challenge in this area is achieving high selectivity, as other electroactive species in a sample can interfere with the measurement.

Application in Environmental Fate Research for Related Derivatives

While specific environmental fate data for this compound is not extensively documented in public literature, the environmental behavior of related morpholine derivatives has been a subject of research. Morpholine and its derivatives can be introduced into the environment through various industrial and agricultural applications.

Studies on the environmental fate of these related compounds often utilize the analytical techniques described above. For instance, GC-MS and HPLC are employed to track the degradation of morpholine derivatives in soil and water samples. This research helps in understanding their persistence, mobility, and potential transformation products in the environment. The insights gained from the environmental fate of structurally similar morpholines can provide a preliminary understanding of the potential environmental behavior of this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes to Access Undiscovered Isomers

The synthesis of specific isomers of dimethylmorpholine is crucial for understanding how stereochemistry influences properties and function. While methods for creating substituted heterocyclic compounds exist, future research could focus on developing novel, stereoselective routes to access undiscovered isomers of 2,4-dimethylmorpholine (B3054265).

Current synthetic strategies for similar heterocyclic compounds, such as pyrroles and pyrimidines, often involve multi-step processes like Knorr's pyrrole (B145914) synthesis or nucleophilic substitution reactions. nih.govorgsyn.org For instance, the synthesis of certain pyrimidine (B1678525) derivatives involves the sequential nucleophilic substitution of a starting material like 2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine. nih.govunimi.it Adapting these foundational principles could lead to new pathways for dimethylmorpholine isomers.

Future efforts could concentrate on asymmetric synthesis to control the stereochemistry at the C2 and C4 positions. This would involve the use of chiral catalysts or starting materials to selectively produce one enantiomer over another. Research into organocatalysis and transition-metal-catalyzed reactions that have proven effective for other nitrogen- and oxygen-containing heterocycles could be particularly fruitful.

Table 1: Potential Synthetic Strategies for 2,4-Dimethylmorpholine Isomers

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Using chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce stereoselectivity in ring formation or functionalization steps. | High enantiomeric excess, catalytic amounts of chiral material needed. |

| Substrate-Controlled Synthesis | Employing a chiral starting material that directs the stereochemical outcome of subsequent reactions. | Predictable stereochemical control based on the starting substrate. |

| Enzymatic Resolution | Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of isomers. | High specificity and mild reaction conditions. |

| Flow Chemistry | Performing reactions in a continuous flow reactor to improve control over reaction parameters, potentially enhancing selectivity and yield. | Improved safety, scalability, and process control. |

Development of New Catalytic Systems Employing 2,4-Dimethylmorpholine Ligands

The nitrogen and oxygen atoms within the 2,4-dimethylmorpholine ring possess lone pairs of electrons, making them potential coordinating sites for metal ions. This suggests that the molecule could serve as a ligand in transition metal catalysis. The development of new catalytic systems employing 2,4-dimethylmorpholine or its derivatives as ligands is a significant area for future investigation.

Morpholine (B109124) and its derivatives have been used in various catalytic applications. For example, they are part of the structure of some inhibitors targeting kinases like mTOR, where the morpholine moiety interacts with the enzyme's active site. unimi.it The steric and electronic properties of the 2,4-dimethylmorpholine ligand, influenced by the methyl groups, could be tuned to create catalysts with unique reactivity and selectivity. Research could focus on synthesizing palladium, rhodium, or copper complexes with 2,4-dimethylmorpholine ligands and evaluating their performance in cross-coupling reactions, hydrogenations, and other important organic transformations.

Deepening Understanding of Structure-Function Relationships through Integrated Experimental and Computational Approaches

To guide the development of 2,4-dimethylmorpholine hydrochloride for specific applications, a deep understanding of its structure-function relationships is essential. An integrated approach combining experimental screening with computational modeling would be highly effective.

Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, have been successfully applied to many morpholine-containing compounds, including histamine (B1213489) H4 receptor antagonists and kinase inhibitors. unimi.itnih.gov For example, in the development of histamine H4 antagonists, SAR studies of related pyrimidine derivatives helped identify key structural features for receptor binding. nih.gov